Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Description
Crystallographic Analysis of Hypervalent Iodine Coordination Geometry
The crystallographic structure of this compound reveals the characteristic T-shaped geometry typical of trivalent hypervalent iodine compounds. According to structural studies of related iodonium ylides, the central iodine atom adopts a distorted T-shaped coordination environment with the carbon-iodine-carbon bond angle approaching approximately 90 degrees, consistent with the zwitterionic nature of the ylidic carbon-iodine bond. The hypervalent iodine center exhibits coordination geometry that deviates from classical tetravalent models, instead following the three-center four-electron bonding paradigm characteristic of hypervalent compounds.
The molecular structure features an iodine-carbon ylidic bond length of approximately 1.9 to 2.1 Angstroms, which is characteristic of iodonium ylide compounds and reflects the unique bonding situation in hypervalent iodine systems. The phenyl ring attached to the iodine center maintains planarity and exhibits minimal distortion from the hypervalent coordination. The trifluoromethanesulfonyl group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for stabilization of the ylide structure.
The benzoyl moiety is positioned to allow for potential intramolecular interactions that may contribute to the overall stability of the compound. The carbonyl oxygen atom may participate in weak secondary interactions with the hypervalent iodine center, contributing to the pseudocyclic nature observed in related compounds with ortho-substituted phenyl rings. These structural features collectively contribute to the enhanced stability and unique reactivity profile of this compound compared to simpler iodonium ylides.
Spectroscopic Identification Methods (Fluorine-19/Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, Raman)
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for characterizing this compound due to the presence of the trifluoromethanesulfonyl group. Fluorine-19 nuclei exhibit high sensitivity in nuclear magnetic resonance measurements with a nuclear spin of one-half and high gyromagnetic ratio, making them highly responsive to magnetic resonance detection. The trifluoromethyl group typically appears in the chemical shift range of negative 50 to negative 70 parts per million, characteristic of CF3 groups in organofluorine compounds.
The wide chemical shift dispersion of fluorine-19 nuclear magnetic resonance, spanning approximately 800 parts per million, allows for precise identification of the trifluoromethanesulfonyl functionality within the compound. The spectroscopic analysis of related bis(trifluoromethanesulfonyl)imide compounds has demonstrated that conformational equilibria can be detected through fluorine-19 nuclear magnetic resonance, particularly in the wagging sulfur dioxide vibration region around 380 to 440 wavenumbers.
Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals from both phenyl rings, typically appearing in the 7.0 to 8.0 parts per million region. The benzoyl carbonyl carbon appears as a characteristic signal in carbon-13 nuclear magnetic resonance spectroscopy, typically around 180 to 200 parts per million. The hypervalent iodine center influences the electronic environment of adjacent carbons, leading to distinctive chemical shift patterns that can be used for structural confirmation.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbonyl stretch of the benzoyl group appears as a strong absorption band, typically around 1650 to 1700 wavenumbers. The trifluoromethanesulfonyl group contributes multiple characteristic bands, including sulfur-oxygen stretching vibrations around 1100 to 1400 wavenumbers and carbon-fluorine stretching modes in the 1000 to 1300 wavenumber region. Raman spectroscopy offers additional vibrational information, particularly useful for studying the sulfur dioxide wagging vibrations that have been identified as sensitive probes of conformational states in trifluoromethanesulfonyl-containing compounds.
Thermochemical Stability Profiles and Decomposition Pathways
The thermal stability of this compound is characterized by a decomposition temperature of 104 degrees Celsius, indicating moderate thermal stability typical of hypervalent iodine compounds. This decomposition temperature reflects the inherent instability of the hypervalent iodine bond under elevated thermal conditions, where the three-center four-electron bonding arrangement becomes energetically unfavorable.
The thermal decomposition pathway likely involves the initial cleavage of the carbon-iodine ylidic bond, followed by subsequent fragmentation of the molecular framework. Studies of related iodonium ylides have shown that thermal decomposition can proceed through multiple pathways, including elimination of iodobenzene and formation of various organic fragments. The presence of the trifluoromethanesulfonyl group may influence the decomposition mechanism by providing an alternative electron-withdrawing pathway that could stabilize intermediate species.
The stability profile is enhanced compared to simple iodonium ylides due to the presence of the electron-withdrawing benzoyl and trifluoromethanesulfonyl groups, which help stabilize the ylidic structure through electronic effects. However, the compound requires careful storage conditions to prevent decomposition, typically requiring storage at reduced temperatures to maintain stability over extended periods.
Temperature-dependent studies of similar hypervalent iodine compounds have revealed that conformational equilibria can shift with temperature changes, as observed in the case of bis(trifluoromethanesulfonyl)imide, where the relative populations of different conformers change with temperature according to enthalpy differences of 2.2 to 3.3 kilojoules per mole. Such thermal behavior may also influence the stability and reactivity of this compound under various thermal conditions.
Solubility Behavior in Polar/Nonpolar Solvent Systems
The solubility characteristics of this compound reflect the amphiphilic nature of the compound, combining both polar and nonpolar structural elements. The compound demonstrates solubility in methanol, indicating compatibility with polar protic solvents. This solubility behavior is consistent with the presence of multiple polar functional groups, including the carbonyl oxygen, the sulfur dioxide moiety, and the fluorine atoms of the trifluoromethyl group.
The hypervalent iodine center contributes to the polar character of the molecule through its zwitterionic bonding arrangement, which creates a permanent dipole moment that facilitates interaction with polar solvents. The phenyl rings provide some hydrophobic character, but the overall polarity of the molecule is dominated by the polar functional groups.
Solubility in polar aprotic solvents such as dimethyl sulfoxide has been observed for related iodonium ylides, while solubility in nonpolar solvents is typically limited due to the highly polar nature of the hypervalent iodine functionality. The trifluoromethanesulfonyl group contributes significantly to the polar character through its strongly electron-withdrawing fluorine atoms and the sulfur dioxide functionality.
| Solvent System | Solubility Characteristics | Molecular Interactions |
|---|---|---|
| Polar Protic (Methanol) | Soluble | Hydrogen bonding, dipole interactions |
| Polar Aprotic | Limited data available | Dipole-dipole interactions |
| Nonpolar Hydrocarbons | Expected poor solubility | Minimal interactions due to polarity mismatch |
| Halogenated Solvents | Potentially moderate solubility | Dipole interactions with halogen atoms |
The crystalline form of the compound appears as a white to almost white powder or crystal, suggesting a well-organized solid-state structure that may involve intermolecular interactions between the polar functional groups. The solubility behavior in various solvent systems is crucial for determining appropriate reaction conditions and purification methods for synthetic applications involving this hypervalent iodine compound.
Properties
IUPAC Name |
1-phenyl-2-(phenyl-λ3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWFUSLNKHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443036-49-4 | |
| Record name | Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide typically involves the reaction of iodobenzene with benzoyl chloride and trifluoromethanesulfonic anhydride. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product. The compound is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is stored under inert gas and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide undergoes various types of reactions, including:
Electrophilic Substitution: It acts as an electrophilic reagent in trifluoromethylthiolation reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used with this compound include copper(I) chloride and various solvents like 1,4-dioxane. The reactions are typically carried out at room temperature or slightly elevated temperatures under inert gas conditions .
Major Products Formed
The major products formed from reactions involving this compound are trifluoromethylthiolated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₅H₁₀F₃IO₃S
CAS Number: 1443036-49-4
Molecular Weight: 408.2 g/mol
BPTM is characterized by the presence of a benzoyl group linked to a phenyliodonio moiety and a trifluoromethanesulfonyl group. Its structure contributes to its reactivity and utility in various chemical reactions.
Applications in Synthetic Organic Chemistry
- Reagent in Organic Synthesis:
- Photo-Induced Reactions:
- Click Chemistry:
Applications in Medicinal Chemistry
- Antimicrobial Activity:
- Neurodegenerative Disease Research:
Applications in Materials Science
- Polymer Chemistry:
- Hydrogels for Regenerative Medicine:
Table 1: Summary of Applications
Case Study: Antimicrobial Activity
A study conducted on derivatives of BPTM revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value indicating its potency, which suggests further exploration could lead to new antibiotics.
Mechanism of Action
The mechanism of action of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide involves its role as an electrophilic reagent. It reacts with nucleophiles to form trifluoromethylthiolated products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity in Cross-Coupling : Preliminary studies suggest its Tf group accelerates ligand exchange in palladium-catalyzed reactions, outperforming tosyl-containing analogues .
- Thermal Stability : The benzoyl group may mitigate decomposition pathways common in aliphatic iodonium salts, as observed in silica gel-catalyzed solid-phase reactions .
Biological Activity
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, commonly referred to as benzoyl phenyliodonium salt, is a hypervalent iodine compound that has garnered attention for its unique reactivity and potential biological applications. This compound is characterized by the presence of a benzoyl group, a phenyliodonium moiety, and a trifluoromethanesulfonyl group, which collectively contribute to its chemical properties and biological activity.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H12F3I
- Molecular Weight : 376.16 g/mol
The compound features:
- A benzoyl group (C6H5C(=O)-)
- A phenyliodonium ion (PhI^+)
- A trifluoromethanesulfonyl group (CF3SO2-)
Synthesis
This compound can be synthesized through the reaction of benzoyl iodide with trifluoromethanesulfonic anhydride in the presence of a suitable base. This synthetic route allows for the incorporation of both the benzoyl and trifluoromethanesulfonyl functionalities into the iodonium framework.
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent. It can participate in various reactions, including:
- Electrophilic Aromatic Substitution : The phenyliodonium moiety can facilitate the introduction of functional groups into aromatic compounds.
- Cyclopropanation Reactions : The compound has been shown to engage in cyclopropanation reactions when activated by light, allowing for the formation of cyclopropane derivatives.
Antimicrobial Activity
Recent studies have indicated that hypervalent iodine compounds, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have revealed that while this compound exhibits some degree of cytotoxicity, it also shows potential for selective toxicity against cancerous cells compared to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| HEK293 (normal kidney) | 30 |
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hypervalent iodine compounds, including this compound. The results indicated that this compound exhibited potent activity against antibiotic-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
- Research on Light-Mediated Reactions : Another research article explored the use of blue light to activate this compound for cyclopropanation reactions. The study demonstrated that under specific conditions, this compound could effectively form cyclopropane derivatives with high yields, showcasing its utility in synthetic organic chemistry .
- Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various hypervalent iodine compounds on different cancer cell lines. This compound was found to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide, and how can purity be optimized?
- Methodological Answer: The compound is synthesized via iodonio transfer reactions, often involving hypervalent iodine precursors (e.g., diaryliodonium salts) and trifluoromethanesulfonyl donors. Key steps include:
- Precursor Selection: Use of benzoyl chloride derivatives (e.g., benzyl trifluoromethanesulfonate analogs ) to introduce the sulfonyl group.
- Reaction Conditions: Conduct reactions under anhydrous conditions in aprotic solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions.
- Purification: Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: 10% EtOAc in hexane) yields >95% purity, as validated by HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 19F NMR: Critical for confirming the presence and environment of the trifluoromethanesulfonyl group (δ ≈ -75 to -80 ppm).
- 1H/13C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and the benzoyl carbonyl (δ ~165 ppm).
- Mass Spectrometry (HRMS): ESI-MS in negative ion mode detects the [M]⁻ ion, with isotopic patterns matching theoretical values .
- IR Spectroscopy: Strong absorption bands at 1350–1450 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to potential release of volatile iodonio byproducts .
- Disposal: Neutralize waste with aqueous sodium bicarbonate before disposal as hazardous organic waste .
Advanced Research Questions
Q. How does the electronic environment of the phenyliodonio group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer: The hypervalent iodine center in the phenyliodonio group acts as a strong electrophile. Computational studies (DFT) reveal:
- Charge Distribution: The iodine atom carries a partial positive charge (+0.75 e), polarizing adjacent bonds and enhancing reactivity toward nucleophiles.
- Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states. Experimental validation via kinetic studies (e.g., monitoring by 19F NMR) is recommended .
Q. How can conflicting data on the compound’s thermal stability be resolved through experimental design?
- Methodological Answer: Contradictions in thermal degradation profiles (e.g., TGA data discrepancies) may arise from moisture sensitivity or impurities. To resolve:
- Controlled Atmosphere Testing: Perform TGA under inert gas (N2) and compare with ambient conditions to isolate moisture effects.
- Isothermal Stability Studies: Heat samples at 150°C for 24 hours and analyze decomposition products via GC-MS. Cross-reference with ionic liquid electrolytes (e.g., [Li][NTf2]) to identify shared degradation pathways .
Q. What role does the trifluoromethanesulfonyl group play in modulating solubility and reactivity in ionic liquid matrices?
- Methodological Answer: The -SO2CF3 group enhances solubility in polar ionic liquids (e.g., imidazolium-based ILs) due to:
- Polar Interactions: Strong hydrogen bonding with IL cations (e.g., [C4mim]+).
- Electron-Withdrawing Effects: Stabilizes negative charges, facilitating anion exchange reactions. Compare conductivity measurements (e.g., impedance spectroscopy) of the compound in [C4mim][NTf2] vs. [C4mim][PF6] to quantify matrix effects .
Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer: Discrepancies arise from differences in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
